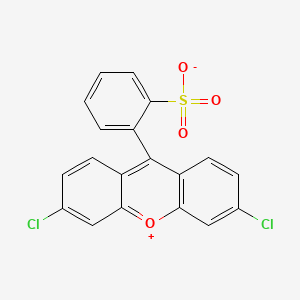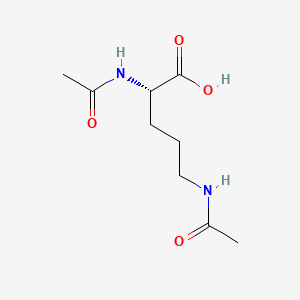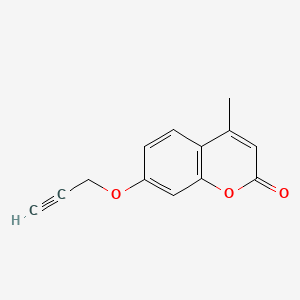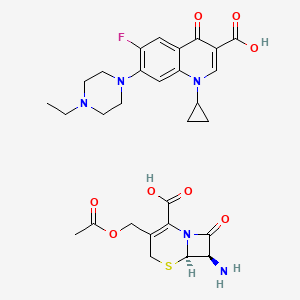
2-氨基-3-(1H-吲哚-3-基)丙烷-1-醇
描述
Beta-Amino-1H-indole-3-propanol, also known as Beta-Amino-1H-indole-3-propanol, is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound beta-Amino-1H-indole-3-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality beta-Amino-1H-indole-3-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amino-1H-indole-3-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体学
该化合物已用于晶体学研究。 (S)-2-氨基-3-(1H-吲哚-3-基)丙酸加成物-乙酸-水(1:1:1),C11H12N2O2 · CH3COOH · H2O 的晶体结构已被研究 。这些研究为该化合物的分子结构和键合提供了宝贵的见解。
药物研究
该化合物被列入 DrugBank 数据库 ,表明其在药物研究中的潜在用途。然而,搜索结果中并未详细说明具体的应用。
抑制剂研究
该化合物已被用于开发新型小分子抑制剂。 一项研究发现了一种具有 2-酰胺基-3-(1H-吲哚-3-基)-N-取代丙酰胺骨架的分子,被发现是一种抑制剂 。
生物活性化合物研究
吲哚衍生物,包括 2-氨基-3-(1H-吲哚-3-基)丙烷-1-醇,已在许多重要的合成药物分子中被发现。 这些化合物已显示出临床和生物学应用,并以高亲和力与多种受体结合 。这使得它们在开发用于各种治疗应用的新衍生物方面变得有用。
作用机制
Target of Action
This compound belongs to the class of organic compounds known as 3-alkylindoles , which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Mode of Action
As a member of the 3-alkylindoles, it likely interacts with its targets in a manner similar to other compounds in this class .
生化分析
Biochemical Properties
2-amino-3-(1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of amino acids and neurotransmitters . The nature of these interactions often involves the binding of 2-amino-3-(1H-indol-3-yl)propan-1-ol to the active sites of these enzymes, thereby influencing their activity and the overall metabolic pathways.
Cellular Effects
The effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, 2-amino-3-(1H-indol-3-yl)propan-1-ol can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, 2-amino-3-(1H-indol-3-yl)propan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of various genes, thereby affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-amino-3-(1H-indol-3-yl)propan-1-ol can maintain its activity over extended periods, although its effects may diminish due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
2-amino-3-(1H-indol-3-yl)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and neurotransmitters . These interactions can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-amino-3-(1H-indol-3-yl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-amino-3-(1H-indol-3-yl)propan-1-ol is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.
属性
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967028 | |
| Record name | 2-Amino-3-(1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-53-4 | |
| Record name | Tryptophanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-amino-1H-indole-3-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,7-Dichloro-4-methylbenzo[b]thiophene-3(2h)-one](/img/structure/B1617343.png)





